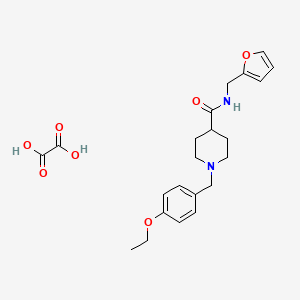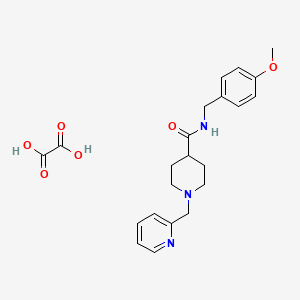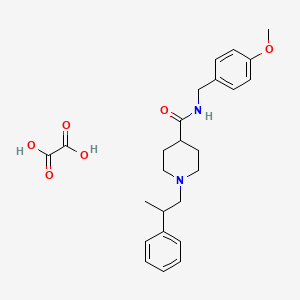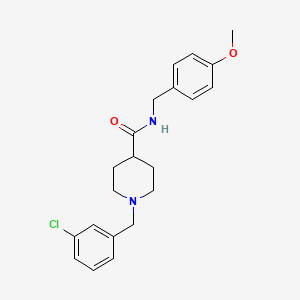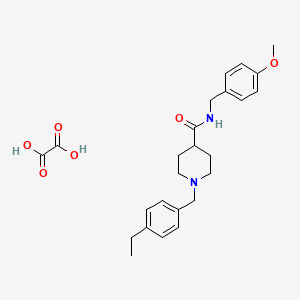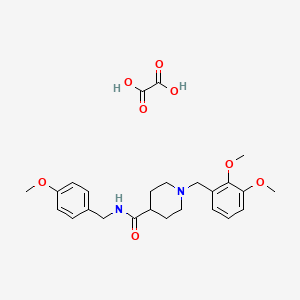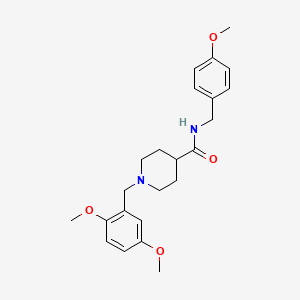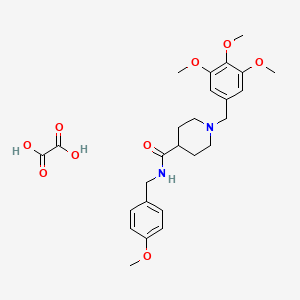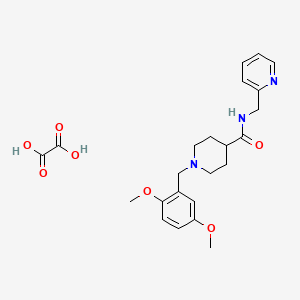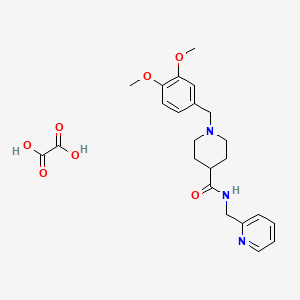![molecular formula C18H28N2O7 B3949736 N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)
N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate
Overview
Description
N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate is a chemical compound that is widely used in scientific research. This compound is also known as MPMP and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
MPMP acts as a competitive antagonist of the nicotinic acetylcholine receptor. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in the physiological processes that are mediated by the receptor.
Biochemical and physiological effects:
MPMP has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This results in a decrease in the activity of the nervous system and a reduction in the symptoms of various neurological disorders. MPMP has also been found to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
MPMP is a useful tool for studying the effects of various compounds on the nervous system. It is a potent and selective antagonist of the nicotinic acetylcholine receptor, which makes it a valuable tool for studying the physiological processes that are mediated by this receptor. However, MPMP has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some research projects. Additionally, MPMP has a short half-life, which may make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on MPMP. One area of research is the development of new compounds that are structurally similar to MPMP but have improved pharmacological properties. Another area of research is the study of the long-term effects of MPMP on the nervous system. This could provide valuable insights into the role of the nicotinic acetylcholine receptor in various physiological processes. Finally, MPMP could be used as a tool for the development of new therapies for neurological disorders that are mediated by the nicotinic acetylcholine receptor.
Scientific Research Applications
MPMP is used in scientific research to study the effects of various compounds on the nervous system. It has been found to be a potent and selective antagonist of the nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. MPMP has also been found to have anti-inflammatory and analgesic properties.
properties
IUPAC Name |
N-(3-methoxypropyl)-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.C2H2O4/c1-13-4-5-15(21-13)12-18-9-6-14(7-10-18)16(19)17-8-3-11-20-2;3-1(4)2(5)6/h4-5,14H,3,6-12H2,1-2H3,(H,17,19);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGGJKXXSLNRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)C(=O)NCCCOC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



